molecular formula C20H16F3N3O3S B2657740 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-10-1

8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2657740
CAS No.: 439109-10-1
M. Wt: 435.42
InChI Key: SOUBATUKMJPRFP-UHFFFAOYSA-N
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Description

8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
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Biological Activity

8,9-Dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 439109-10-1) is a synthetic compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16F3N3O3S. Its structure features a quinazoline core with methoxy and trifluoromethyl substituents, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, research has demonstrated that related compounds can inhibit various cancer cell lines with submicromolar IC50 values. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells by inhibiting critical proteins involved in cell cycle regulation such as cyclin B1 and CDK1 .
  • Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death in tumor cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 13kHCC8270.09 - 0.43PI3Kα inhibition, G2/M phase arrest
8,9-Dimethoxy...A549<10Induces apoptosis via caspase activation
Indolylquinazolinone 3kM. tuberculosis H37Rv10Growth inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against various pathogens. Studies have reported promising results against Gram-positive bacteria and fungi:

  • Antibacterial Activity : Related compounds have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC). For example, compounds similar to this compound can inhibit biofilm formation in S. aureus .
  • Antifungal Activity : The compound has also demonstrated activity against Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)Activity Type
Compound 3kMRSA0.98Bactericidal
Indolylquinazolinone 3kC. albicans<10Fungicidal

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives:

  • Study on Anticancer Properties : A study evaluated the antiproliferative effects of various quinazoline derivatives on multiple cancer cell lines, identifying significant growth inhibition and apoptosis induction in treated cells .
  • Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of new quinazoline derivatives against resistant bacterial strains, revealing that certain modifications enhanced their antibacterial potency .

Scientific Research Applications

The imidazoquinazolines, including this compound, have been investigated for their interactions with various biological targets such as kinases and ion channels. The presence of the trifluoromethyl and methoxy groups may enhance its reactivity and selectivity towards specific targets.

Potential Therapeutic Applications

  • Kinase Inhibition :
    • The quinazolinone core is prevalent in known kinase inhibitors, which are crucial in regulating cellular processes. By inhibiting specific kinases, compounds like 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one could be developed into drugs for treating cancer and inflammatory diseases .
  • Antimicrobial Properties :
    • Initial studies suggest that the compound may possess antimicrobial properties due to its structural features. The combination of the imidazo ring and sulfur-containing linker has been explored in developing antimicrobial agents . Further research is necessary to elucidate these properties fully.
  • Antitumor Activity :
    • Compounds with similar structures have shown promise in antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest . The specific mechanisms for this compound remain to be investigated.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for modifications to enhance biological activity or create analogs for further study .

Properties

IUPAC Name

8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-28-15-7-13-14(8-16(15)29-2)24-19(26-9-17(27)25-18(13)26)30-10-11-3-5-12(6-4-11)20(21,22)23/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUBATUKMJPRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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